

Application Note: ^1H and ^{13}C NMR Analysis of 2-propoxynaphthalene

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Compound of Interest

Compound Name: 2-Propoxynaphthalene

Cat. No.: B028592

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling researchers to determine molecular structure, conformation, and dynamics. This application note details the ^1H and ^{13}C NMR analysis of **2-propoxynaphthalene**, a naphthalene derivative. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the characterization of similar compounds.

Chemical Structure

The chemical structure of **2-propoxynaphthalene** is shown below, with the carbons and protons of the propoxy group and the naphthalene ring numbered for unambiguous NMR signal assignment.

Figure 1. Chemical structure of **2-propoxynaphthalene** with atom numbering.

Experimental Protocols

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation

- Accurately weigh approximately 5-10 mg of **2-propoxynaphthalene**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- The NMR experiments can be performed on a 400 MHz or 500 MHz spectrometer.[1][2]
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
- Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Results and Discussion

^1H NMR Analysis

The ^1H NMR spectrum of **2-propoxynaphthalene** exhibits distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the propoxy group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data for **2-propoxynaphthalene** in CDCl_3 [3]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.73	m	-	2H	Aromatic-H
7.41	m	-	1H	Aromatic-H
7.30	m	-	1H	Aromatic-H
7.14	d	2.4	1H	Aromatic-H
7.10	dd	8.8, 2.4	1H	Aromatic-H
4.00	t	6.6	2H	O-CH_2 (α -H)
1.85	sextet	6.9	2H	$\text{O-CH}_2\text{-CH}_2$ (β -H)
1.06	t	7.4	3H	CH_3 (γ -H)

The aromatic region (7.10-7.73 ppm) shows a complex pattern of overlapping multiplets corresponding to the seven protons on the naphthalene ring. The propoxy group gives rise to three distinct signals: a triplet at 4.00 ppm for the two α -protons adjacent to the oxygen atom, a sextet at 1.85 ppm for the two β -protons, and a triplet at 1.06 ppm for the three γ -protons of the methyl group.

^{13}C NMR Analysis

The proton-decoupled ^{13}C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms.

Table 2: ^{13}C NMR Data for **2-propoxynaphthalene** in CDCl_3 [3]

Chemical Shift (δ , ppm)	Assignment
157.15	C-2
134.70	C-4a or C-8a
129.28	Aromatic CH
128.96	Aromatic CH
127.62	Aromatic CH
126.69	Aromatic CH
126.23	Aromatic CH
123.41	Aromatic CH
119.02	Aromatic CH
106.66	C-1 or C-3
69.44	O-CH ₂ (C-1')
22.58	O-CH ₂ -CH ₂ (C-2')
10.54	CH ₃ (C-3')

The ^{13}C NMR spectrum shows ten signals for the naphthalene ring carbons and three signals for the propoxy group carbons, consistent with the molecular structure. The carbon attached to the oxygen (C-2) is the most deshielded aromatic carbon, appearing at 157.15 ppm. The aliphatic carbons of the propoxy group appear in the upfield region at 69.44 ppm (O-CH₂), 22.58 ppm (-CH₂-), and 10.54 ppm (CH₃).

Visualization

The following diagram illustrates the general workflow for the NMR analysis of **2-propoxynaphthalene**.

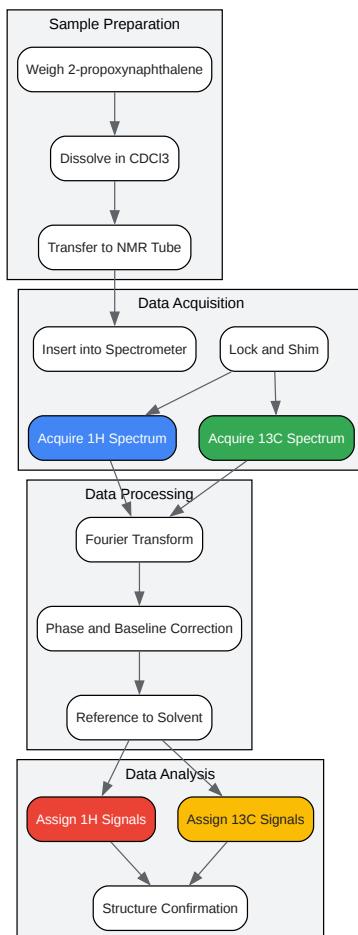
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Figure 2. Workflow for NMR analysis of **2-propoxynaphthalene**.

Conclusion

This application note provides a comprehensive guide to the ^1H and ^{13}C NMR analysis of **2-propoxynaphthalene**. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for the structural characterization of this and related compounds. The presented workflow diagram offers a clear overview of the analytical process, from sample preparation to final data interpretation.

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